Boc-Pen(Mob)-OH

Catalog No.
S679869
CAS No.
120944-75-4
M.F
C18H27NO5S
M. Wt
369.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Pen(Mob)-OH

CAS Number

120944-75-4

Product Name

Boc-Pen(Mob)-OH

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

NEUHEEDQLRFEIM-CQSZACIVSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Synonyms

Boc-S-4-methoxybenzyl-L-penicillamine;Boc-Pen(Mob)-OH;120944-75-4;Boc-S-(4-methoxybenzyl)-L-penicillamine;15158_ALDRICH;SCHEMBL3151621;15158_FLUKA;CTK8C5715;ZINC2555039;AKOS025312283;RTR-003448;K-1491;I14-34083;L-Valine,N-[(1,1-dimethylethoxy)carbonyl]-3-[[(4-methoxyphenyl)methyl]thio]-;(2R)-2-[(tert-butoxycarbonyl)amino]-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis

Boc-S-4-methoxybenzyl-L-penicillamine (Boc-S-4-methoxybenzyl-L-cysteine or Boc-Pen(MeOBzl)-OH) is a valuable building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by attaching amino acids one by one to a solid support. Boc-S-4-methoxybenzyl-L-penicillamine functions as a protected amino acid containing a penicillamine side chain.

  • Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group protects the amino group (NH2) of the penicillamine side chain, ensuring it doesn't react prematurely during peptide chain assembly []. This controlled reactivity allows for the selective formation of peptide bonds between desired amino acids.
  • S-4-Methoxybenzyl Protecting Group: The "S-4-methoxybenzyl" group safeguards the thiol group (SH) of penicillamine. This protecting group is typically removed under mild acidic conditions, allowing for the formation of disulfide bridges or further functionalization of the cysteine residue later in the synthesis process.

Potential Applications in Peptide Research

The incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in peptide synthesis opens doors for various research applications:

  • Studying Protein-Protein Interactions: Peptides containing penicillamine can be used to probe protein-protein interactions by exploiting the ability of the thiol group to form disulfide bridges with other cysteine residues. This technique helps elucidate protein structures and functionalities within protein complexes [].
  • Development of Therapeutic Peptides: The unique properties of penicillamine, including its metal chelating ability, can be harnessed to design therapeutic peptides for conditions like Wilson's disease (copper overload) or cystinuria (a kidney stone disorder) [, ].
  • Investigation of Enzyme Mechanisms: Peptides containing penicillamine can be employed to study the mechanisms of enzymes that interact with cysteine residues. By strategically modifying the penicillamine side chain, researchers can gain insights into enzyme-substrate interactions.

Boc-S-4-methoxybenzyl-L-penicillamine, also known as Boc-Pen(Mob)-OH, is a synthetic derivative of the naturally occurring amino acid L-penicillamine []. It is a chiral molecule, meaning it has a non-superimposable mirror image. The "Boc" group refers to a tert-butyloxycarbonyl protecting group commonly used in organic synthesis []. The "S" configuration indicates the stereochemistry of the central carbon atom in the penicillamine backbone, and "4-methoxybenzyl" describes the substituent attached to the sulfur atom.

This compound holds significance in peptide synthesis as a protected building block for incorporating L-penicillamine into peptides []. Penicillamine itself is a valuable research tool due to its metal chelating properties, but its free amino and thiol groups can hinder peptide bond formation. Boc-S-4-methoxybenzyl-L-penicillamine offers a solution by protecting these reactive groups while allowing for controlled incorporation of penicillamine into peptide sequences.


Molecular Structure Analysis

The key features of Boc-S-4-methoxybenzyl-L-penicillamine's structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and a protected amine group (Boc) at the other [].
  • A side chain containing a chiral carbon atom with a thiol group (SH) and a methoxybenzyl group (CH3O-C6H4-CH2-) attached [].
  • The presence of two stereocenters: the carbon bearing the amine group and the carbon in the penicillamine side chain. The L-configuration indicates the specific spatial arrangement of groups around these centers [].

Chemical Reactions Analysis

A crucial reaction involving Boc-S-4-methoxybenzyl-L-penicillamine is its incorporation into peptides. This typically involves peptide coupling reactions, where the Boc group is selectively removed to reveal the free amine, which then reacts with the carboxyl group of another amino acid to form a peptide bond. The following represents a generalized scheme for Boc deprotection and peptide bond formation:

(Boc)-L-Pen(Mob)-OH + H+ → L-Pen(Mob)-OH + Boc-OH (Deprotection)

L-Pen(Mob)-OH + H-L-Xaa-OH → L-Pen(Mob)-L-Xaa-OH + H2O (Peptide bond formation)

(Xaa represents any other amino acid)


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Boc-S-4-methoxybenzyl-L-penicillamine is not readily available from commercial suppliers []. However, based on its structure, it is expected to be a solid at room temperature, have a relatively high boiling point due to the presence of the aromatic ring and the carboxylic acid group, and exhibit moderate solubility in organic solvents like dichloromethane and dimethylformamide.

Boc-S-4-methoxybenzyl-L-penicillamine itself is not biologically active. However, after deprotection, the resulting L-penicillamine moiety can act as a metal chelator. It forms complexes with various metal ions, including copper and iron, by donating electron pairs from its thiol and amine groups []. This chelating ability has been explored in research for potential applications in treating heavy metal poisoning and diseases associated with metal dysregulation [].

XLogP3

3.3

Wikipedia

Boc-S-4-methoxybenzyl-L-penicillamine

Dates

Modify: 2023-08-15

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